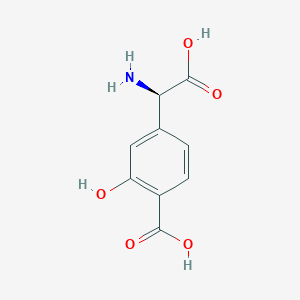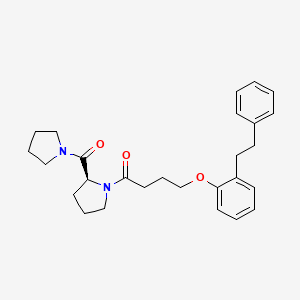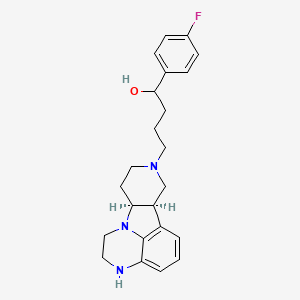
Lumateperone metabolite M565
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lumateperone metabolite M565 is a significant compound derived from lumateperone, an atypical antipsychotic medication used primarily for the treatment of schizophrenia and bipolar depression. Lumateperone itself is known for its unique mechanism of action, which involves the modulation of serotonin, dopamine, and glutamate neurotransmission . Metabolite M565 is one of the primary active metabolites formed during the metabolism of lumateperone in the body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lumateperone and its metabolites involves multiple steps. One of the key intermediates in the synthesis of lumateperone is a tetracyclic compound formed through a Fischer indole synthesis. This involves the reaction of 1-trifluoroacetyl-4-aminoquinoxaline with ethyl 4-oxopiperidine-1-carboxylate . The synthesis of lumateperone metabolite M565 specifically involves the reduction of the carbonyl side chain of lumateperone by ketone reductase .
Industrial Production Methods
Industrial production of lumateperone and its metabolites, including M565, typically involves large-scale chemical synthesis using commercially available starting materials. The process is optimized for efficiency and scalability, ensuring that the final product meets the required purity and quality standards .
Analyse Chemischer Reaktionen
Types of Reactions
Lumateperone metabolite M565 undergoes several types of chemical reactions, including:
Oxidation: The carbonyl side chain of lumateperone is reduced to form the primary active metabolite M565.
Reduction: The reduction of the carbonyl group is a key step in the formation of M565.
Substitution: Various substitution reactions are involved in the synthesis of lumateperone and its metabolites.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Ketone reductase: Used for the reduction of the carbonyl side chain.
Ethyl 4-oxopiperidine-1-carboxylate: Used in the Fischer indole synthesis.
Trifluoroacetic acid: Used in various steps of the synthesis.
Major Products Formed
The major product formed from the reduction of lumateperone is the active metabolite M565, which retains the pharmacological activity of the parent compound .
Wissenschaftliche Forschungsanwendungen
Lumateperone metabolite M565 has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of lumateperone metabolite M565 involves the modulation of neurotransmitter systems, similar to its parent compound. It acts as an antagonist at serotonin 5-HT2A receptors and dopamine D2 receptors, and also inhibits the serotonin transporter (SERT) . These actions contribute to its antipsychotic and antidepressant effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to lumateperone metabolite M565 include:
Aripiprazole: Another atypical antipsychotic with a different receptor binding profile.
Paliperidone: A metabolite of risperidone with similar therapeutic effects.
Clozapine: An atypical antipsychotic with a unique receptor binding profile and therapeutic effects.
Uniqueness
This compound is unique due to its specific receptor binding profile and its ability to modulate multiple neurotransmitter systems simultaneously. This contributes to its favorable safety and tolerability profile compared to other antipsychotics .
Eigenschaften
CAS-Nummer |
1469777-40-9 |
|---|---|
Molekularformel |
C23H28FN3O |
Molekulargewicht |
381.5 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-4-[(10R,15S)-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl]butan-1-ol |
InChI |
InChI=1S/C23H28FN3O/c24-17-8-6-16(7-9-17)22(28)5-2-12-26-13-10-21-19(15-26)18-3-1-4-20-23(18)27(21)14-11-25-20/h1,3-4,6-9,19,21-22,25,28H,2,5,10-15H2/t19-,21-,22?/m0/s1 |
InChI-Schlüssel |
NUJKRFFWQXVMAM-QUCQDJGISA-N |
Isomerische SMILES |
C1CN(C[C@@H]2[C@H]1N3CCNC4=CC=CC2=C43)CCCC(C5=CC=C(C=C5)F)O |
Kanonische SMILES |
C1CN(CC2C1N3CCNC4=CC=CC2=C43)CCCC(C5=CC=C(C=C5)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


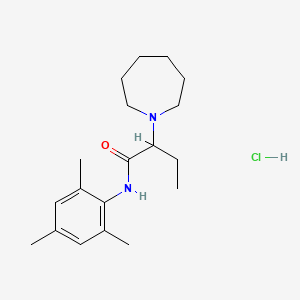

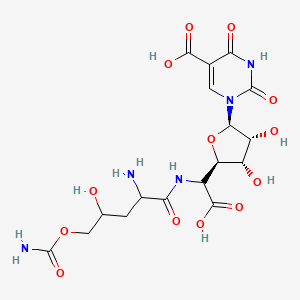

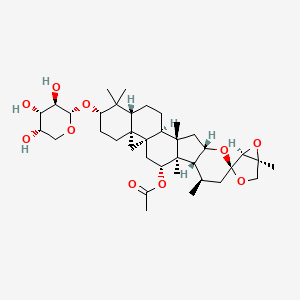
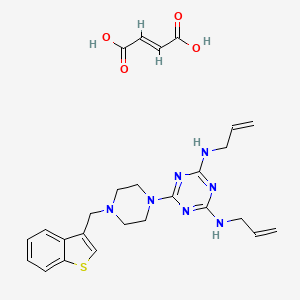

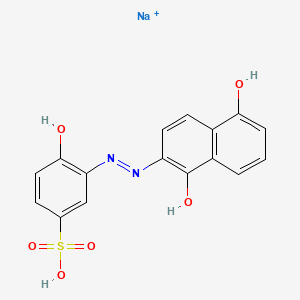


![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12744735.png)
